molecular formula C17H21N3O3 B2504976 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide CAS No. 2034537-50-1

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide

Cat. No.: B2504976
CAS No.: 2034537-50-1
M. Wt: 315.373
InChI Key: WBFBJENMIKGFRE-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is a complex organic compound that features an imidazole ring, an ethoxyethyl chain, and a chroman-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide typically involves multiple steps, starting with the preparation of the imidazole derivative. One common method involves the reaction of 1H-imidazole with ethylene oxide to form 2-(1H-imidazol-1-yl)ethanol. This intermediate is then reacted with 2-chloroethyl ether to yield 2-(2-(1H-imidazol-1-yl)ethoxy)ethanol. The final step involves the reaction of this intermediate with chroman-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the imidazole ring.

    Reduction: Amines derived from the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-imidazol-1-yl)ethyl)chroman-2-carboxamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)benzamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)quinoline-2-carboxamide

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)chroman-2-carboxamide is unique due to the presence of both the imidazole ring and the chroman-2-carboxamide moiety. This combination allows for a diverse range of interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-17(16-6-5-14-3-1-2-4-15(14)23-16)19-8-11-22-12-10-20-9-7-18-13-20/h1-4,7,9,13,16H,5-6,8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFBJENMIKGFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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